2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl-
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Overview
Description
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- is a chemical compound with the molecular formula C13H22O It is a derivative of naphthalenone, characterized by the presence of three methyl groups and an octahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- typically involves the hydrogenation of naphthalenone derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,4,4a-trimethylnaphthalene-2(1H)-one using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve the desired octahydro structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The methyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene, 1,2,3,4,4a,9,10,10a-octahydro-1,1,4a-trimethyl-7-(1-methylethyl)-: Similar structure but with an isopropyl group.
7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene: Another similar compound with an isopropyl group.
Uniqueness
2(1H)-Naphthalenone, octahydro-1,1,4a-trimethyl- is unique due to its specific octahydro structure and the presence of three methyl groups. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
189329-02-0 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,1,4a-trimethyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C13H22O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h10H,4-9H2,1-3H3 |
InChI Key |
WJSIEYHAYZMOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2(CCC1=O)C)C |
Origin of Product |
United States |
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